molecular formula C10H18N2O3S B2618853 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1343216-16-9

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B2618853
CAS No.: 1343216-16-9
M. Wt: 246.33
InChI Key: SNCYYFGPEGCHOL-UHFFFAOYSA-N
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Description

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol ( 1343216-16-9) is a high-purity pyrazole derivative offered for research applications. With a molecular formula of C10H18N2O3S and a molecular weight of 246.33 g/mol, this compound is characterized by its specific structural features, including a 3,5-dimethylpyrazole core substituted with a methanesulfonylethyl group and an ethanol moiety . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with established importance in medicinal chemistry and chemical biology . They are recognized as excellent chelating agents for transition metals and serve as key scaffolds in the development of novel bioactive molecules and functional ligands . Recent scientific literature highlights the relevance of similar 3,5-dimethylpyrazole structures in advanced research, particularly in the exploration of new ligands for catalytic systems and the development of non-covalent inhibitors for therapeutic targets . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can access detailed specifications, including SMILES code (CC(C1=C(C)N(CCS(=O)(C)=O)N=C1C)O) and handling information, upon request .

Properties

IUPAC Name

1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCYYFGPEGCHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)C)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methanesulfonylethyl Group: The methanesulfonylethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.

    Hydroxylation: The final step involves the introduction of the hydroxyl group through a reduction reaction. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonylethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, pain signaling, and microbial growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three pyrazole-based derivatives with distinct substituents (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Substituents at Pyrazole Ring Molecular Weight (g/mol) Key Functional Groups
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol (Target) -OH (C4), -SO₂CH₂CH₂- (N1) 246.33 Hydroxyl, sulfonylethyl
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one (Ref: 3D-HBC81613) -COCH₂CH₃ (C4), -SO₂CH₂CH₂- (N1) 258.36* Ketone, sulfonylethyl
1-[3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one (2a) -COCH₂O-naphthyl (C4), -N=NPh (C3/C5) 401.45* Ketone, diazenyl, naphthyloxy
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid -SO₂- (C4), -CF₂H (N1), -COOH (piperidine) 341.34 Sulfonyl, difluoromethyl, carboxylic acid

*Calculated based on molecular formulas from references .

Functional Group Impact on Properties

Polarity and Solubility :
  • The target compound’s hydroxyl (-OH) group enhances polarity, favoring aqueous solubility compared to the ketone (-CO-) in the propanone analogue .
  • The naphthyloxy-diazenyl derivative (2a) is highly hydrophobic due to aromatic substituents, limiting water solubility .
  • The difluoromethyl-sulfonyl-piperidinecarboxylic acid combines polar (sulfonyl, -COOH) and lipophilic (difluoromethyl) groups, enabling amphiphilic behavior .
Reactivity :
  • The hydroxyl group in the target compound may participate in hydrogen bonding or esterification, whereas the ketone in the propanone analogue is prone to nucleophilic additions .
  • The diazenyl group in 2a could act as a chromophore or participate in photochemical reactions .

Biological Activity

The compound 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol (CAS No. 1343216-16-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Basic Information

PropertyValue
Chemical Formula C₁₀H₁₈N₂O₃S
Molecular Weight 246.33 g/mol
IUPAC Name 1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanol
Appearance Powder
Storage Temperature Room Temperature

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of related pyrazole derivatives on various cancer cell lines. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against the C6 glioma cell line, with an IC₅₀ value of 5.13 µM, outperforming the standard chemotherapy drug 5-Fluorouracil (IC₅₀ = 8.34 µM) .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC₅₀ (µM)
5fC65.13
5-FUC68.34
5aSH-SY5Y5.00

Flow cytometry analysis indicated that the cytotoxicity of these compounds was primarily due to apoptosis, with significant cell cycle arrest observed in the G0/G1 phase (45.1% inhibition), S phase (32.9% inhibition), and G2/M phase (19.5% inhibition) . This suggests that compounds similar to this compound may be effective in treating gliomas.

Anti-inflammatory Properties

In addition to its cytotoxic effects, pyrazole derivatives have been studied for their anti-inflammatory properties. One study highlighted the potential of these compounds to inhibit inflammatory pathways, suggesting that they could serve as leads for developing new anti-inflammatory agents .

Study on Pyrazole Derivatives

A study published in MDPI explored various pyrazole derivatives and their biological activities, including their synthesis and cytotoxic effects against different cancer cell lines . The findings indicated that specific modifications in the chemical structure could enhance biological activity.

Clinical Relevance

The potential application of pyrazole derivatives in clinical settings is promising, especially concerning their selective toxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for developing safer therapeutic options for cancer treatment.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of pyrazole derivatives. For example, a related pyrazole synthesis () used ethanol as a solvent with methylamine-HCl and paraformaldehyde under reflux (60°C, 2 hours). Optimization includes adjusting molar ratios (e.g., 3 equivalents of methylamine-HCl), reaction time, and temperature. Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical, as seen in azide reduction procedures ( ). Monitoring by TLC and NMR ensures intermediate purity before final alcohol formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies functional groups (e.g., methylsulfonyl, pyrazole protons) and confirms regiochemistry. For similar pyrazoles, coupling constants (e.g., J = 10–12 Hz for trans-olefins) resolve stereochemistry .
  • FT-IR : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M+H⁺ or M+Na⁺ peaks).

Q. What methods are employed to determine the purity of this compound, and how are potential impurities identified?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity. Adjust mobile phase (acetonitrile/water) to resolve sulfonamide or alcohol byproducts .
  • Elemental Analysis : Confirms C, H, N, S percentages within ±0.4% of theoretical values.
  • ¹H NMR Integration : Quantifies residual solvents (e.g., DMSO, ethanol) and detects diastereomeric impurities.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound during structure refinement?

  • Methodological Answer : Use SHELXL ( ) for refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data reduces thermal motion errors.
  • Twinned Data Handling : Apply HKLF5 in SHELXL for twin refinement (common in pyrazole derivatives due to symmetry).
  • Validation Tools : Check R-factors (R₁ < 0.05), Flack parameter for chirality, and ADDSYM to detect missed symmetry .

Q. What strategies are recommended for analyzing and mitigating byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Identification : LC-MS or GC-MS profiles detect sulfonamide or dehydrated alkene byproducts.
  • Mitigation :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the alcohol group.
  • Optimize stoichiometry (e.g., 1.2 equivalents of methanesulfonylethyl chloride) to avoid excess reagent side reactions.
  • Add scavengers (e.g., molecular sieves) for water-sensitive steps .

Q. How do computational modeling and experimental data (e.g., X-ray diffraction) complement each other in elucidating the compound's conformation?

  • Methodological Answer :

  • DFT Calculations : Predict stable conformers (e.g., Gaussian09 with B3LYP/6-31G*). Compare with X-ray torsion angles (e.g., C9–C10–O–H dihedral angles in ).
  • Electron Density Maps : Use SHELXE ( ) to validate hydrogen bonding (e.g., O-H⋯N interactions in pyrazole rings).
  • Docking Studies : For biological targets, AutoDock Vina models ligand-receptor interactions, guided by crystallographic data .

Q. What are the key considerations in designing experiments to study the compound's reactivity under varying conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Test hydrolysis in buffered solutions (pH 2–12) via HPLC. Sulfonylethyl groups may degrade under acidic conditions.
  • Thermal Analysis : TGA/DSC identifies decomposition points (>200°C common for sulfonamides).
  • Oxidative/Reductive Pathways : Use H₂O₂ or NaBH₄ to probe alcohol or sulfonyl reactivity. Monitor by ¹H NMR .

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